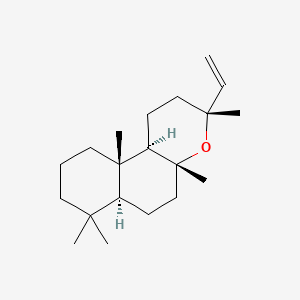

Labd-14-ene, 8,13-epoxy-, (13S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Manoyl oxide is a structurally unique diterpenoid compound, known for its oxygen-containing heterocycle. It serves as a biosynthetic precursor to forskolin, a labdane-type diterpenoid with significant pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Manoyl oxide can be synthesized through the stereospecific formation from geranylgeranyl diphosphate (GGPP) using the enzymes CfTPS2 and CfTPS3 from Coleus forskohlii . The process involves two successive reactions catalyzed by distinct classes of diterpene synthases .

Industrial Production Methods: Industrial production of manoyl oxide has been achieved using metabolically engineered Saccharomyces cerevisiae. By expressing the genes CfTPS2 and CfTPS3, high-titer production of manoyl oxide has been reported, reaching up to 3 g/L through fed-batch fermentation in a bioreactor .

Análisis De Reacciones Químicas

Types of Reactions: Manoyl oxide undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be hydroxylated at position C-11β using surrogate enzymatic activities .

Common Reagents and Conditions: The hydroxylation of manoyl oxide often involves cytochrome P450 enzymes, such as CYP76AH24 from Salvia pomifera . These reactions typically occur under controlled conditions in engineered yeast or plant systems.

Major Products: The major products formed from these reactions include 11β-hydroxy-manoyl oxide and other labdane-type diterpenoids .

Aplicaciones Científicas De Investigación

Manoyl oxide has a broad range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing forskolin and other bioactive diterpenoids.

Biology: Manoyl oxide is used in studies related to plant metabolism and diterpene biosynthesis.

Medicine: Forskolin, derived from manoyl oxide, is used to treat glaucoma, hypertension, and heart failure.

Mecanismo De Acción

Comparación Con Compuestos Similares

Forskolin: A direct derivative of manoyl oxide, known for its cAMP-boosting properties.

Miltiradiene: Another labdane-type diterpenoid synthesized from similar precursors.

Uniqueness: Manoyl oxide is unique due to its role as a precursor to forskolin, a compound with diverse pharmacological applications. Its structural features and biosynthetic pathway distinguish it from other diterpenoids .

Propiedades

Fórmula molecular |

C20H34O |

|---|---|

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |

Clave InChI |

IGGWKHQYMAJOHK-HHUCQEJWSA-N |

SMILES isomérico |

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |

SMILES canónico |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)

![methyl 6-[[(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoate](/img/structure/B12361574.png)

![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)

![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)

![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)